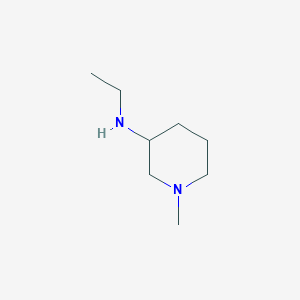

N-ethyl-1-methylpiperidin-3-amine

Descripción general

Descripción

N-ethyl-1-methylpiperidin-3-amine is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom and the third carbon atom of the piperidine ring, respectively. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methylpiperidin-3-amine can be achieved through several methods. One common approach involves the reductive amination of 3-piperidone with ethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions .

Another method involves the alkylation of 1-methylpiperidin-3-amine with ethyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in an aprotic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same synthetic routes mentioned above but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize waste .

Análisis De Reacciones Químicas

Types of Reactions

N-ethyl-1-methylpiperidin-3-amine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds like ethyl iodide in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-ethyl-1-methylpiperidin-3-amine is primarily explored for its potential in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of various pharmaceuticals.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an intermediate in the synthesis of several APIs, including Janus kinase inhibitors like tofacitinib, which is used to treat autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The synthesis process often involves the conversion of this compound into more complex structures through various chemical reactions, including alkylation and acylation .

Neuropharmacological Research

Research indicates that derivatives of piperidine compounds, including this compound, may exhibit neuropharmacological effects, potentially influencing neurotransmitter systems such as dopamine and serotonin pathways. This opens avenues for exploring treatments for neurological disorders .

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in various industrial sectors.

Chemical Synthesis

The compound is utilized in organic synthesis as a building block for creating more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in the production of specialty chemicals .

Agrochemicals

Emerging studies suggest potential applications in agrochemicals, where piperidine derivatives are investigated for their efficacy as pesticides or herbicides due to their biological activity against certain pests .

Data Table: Summary of Applications

Case Study 1: Synthesis of Tofacitinib

A notable case study involves the synthesis of tofacitinib from this compound. Researchers developed a method that efficiently converts this amine into the desired API through a series of chemical transformations, demonstrating its utility in pharmaceutical manufacturing .

Case Study 2: Neuropharmacological Effects

In a study examining the effects of piperidine derivatives on neurotransmitter systems, this compound was tested for its impact on dopamine receptor activity. Results indicated potential modulation of dopamine pathways, suggesting further investigation into its therapeutic applications in neuropharmacology .

Mecanismo De Acción

The mechanism of action of N-ethyl-1-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmission and potentially providing therapeutic benefits for neurological disorders .

Comparación Con Compuestos Similares

N-ethyl-1-methylpiperidin-3-amine can be compared with other piperidine derivatives, such as:

N-methylpiperidine: Lacks the ethyl group, resulting in different chemical and biological properties.

N-ethylpiperidine:

1-methylpiperidin-3-amine: Lacks the ethyl group, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

N-ethyl-1-methylpiperidin-3-amine (also known as EMPA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound acts primarily as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). It is hypothesized to interact with various receptors, influencing pathways related to mood regulation, anxiety, and potentially neuroprotection.

1. G Protein-Coupled Receptor (GPCR) Modulation

Recent studies have identified EMPA as a selective modulator of G protein-gated inwardly rectifying potassium channels (GIRK). These channels are crucial for maintaining neuronal excitability and synaptic transmission. Activation of GIRK channels has been linked to anxiolytic and antiepileptic effects .

2. Inhibition of ERK5 Pathway

Research indicates that EMPA may inhibit the extracellular signal-regulated kinase 5 (ERK5) pathway, which is involved in cellular proliferation and survival. This inhibition could have implications for cancer treatment, as targeting this pathway may reduce tumor growth .

3. Antiparasitic Activity

Some derivatives of piperidine compounds have shown antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship studies suggest that modifications on the piperidine ring can enhance potency against parasites .

Case Study 1: Antiepileptic Effects

In a series of animal models, compounds related to this compound demonstrated significant anticonvulsant activity. The study highlighted that these compounds could effectively reduce seizure frequency without notable side effects, suggesting a favorable therapeutic index .

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that EMPA derivatives inhibited cell proliferation with IC values in the low micromolar range. These findings support further exploration into EMPA's potential as an anticancer agent .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound | Target | EC / IC (μM) | Notes |

|---|---|---|---|

| EMPA | GIRK | 0.5 | Effective activation in neuronal models |

| EMPA-Derivative A | ERK5 | 0.3 | Selective inhibition observed |

| EMPA-Derivative B | P. falciparum | 0.025 | High potency against malaria |

Propiedades

IUPAC Name |

N-ethyl-1-methylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-9-8-5-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMITTYJTJSCELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.